Cas no 15294-81-2 (4,5-Dibromo-1H-1,2,3-triazole)

4,5-Dibromo-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 4,5-Dibromo-1H-1,2,3-triazole
- 1H-1,2,3-triazole, 4,5-dibromo-
- 4,5-dibromo-2H-1,2,3-triazole
- 4,5-dibromo-2H-triazole
- 1H-1,2,3-triazole,4,5-dibromo
- 4,5-Dibrom-1H-[1,2,3]triazol
- 4,5-dibromo-1,2,3-triazole
- 4,5-dibromo-1H-[1,2,3]triazole
- 4,5-dibromo-1H-triazole
- v-Triazole,4,5-dibroMo-(8CI)
- GUQUYKTWVBJKFL-UHFFFAOYSA-N
- C2HBr2N3
- dibromo triazole
- NSC222414
- PubChem21877
- KSC496O8H
- BCP21795
- 1281AB
- VZ27549
- RP27679
- 4,5-Dibromo-2H-1,2,3-triazole;1H-1,2,3-Triazole, 4,5-dibromo-
- SY024522
- AKOS005174467
- MFCD08062401
- SCHEMBL11025201
- A3359
- AC-22338
- FT-0603762
- CS-W004184
- J-514070
- AM807560
- NSC-222414
- D5205
- 22300-52-3
- SCHEMBL1412440
- EN300-111458
- O11125
- DTXSID60310096
- BB 0259477
- F2167-3922
- FT-0744705
- dibromotriazole
- 15294-81-2
- AKOS016000881
- MFCD19440717
- DS-0533
- DB-024828
- ALBB-013893
- DTXCID70261222
-
- MDL: MFCD08062401
- インチ: 1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
- InChIKey: GUQUYKTWVBJKFL-UHFFFAOYSA-N
- SMILES: BrC1C(=NN([H])N=1)Br
計算された属性
- 精确分子量: 224.85400
- 同位素质量: 224.854
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 60
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6
- XLogP3: 1.6
じっけんとくせい
- Color/Form: Gray white solid
- 密度みつど: 2.18 g/cm
- ゆうかいてん: 35-36 ºC
- Boiling Point: 347.5°C at 760 mmHg
- フラッシュポイント: 163.9 °C
- Refractive Index: 1.667
- PSA: 41.57000
- LogP: 1.32970
4,5-Dibromo-1H-1,2,3-triazole Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: S26; S36
-
危険物標識:
- 储存条件:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
4,5-Dibromo-1H-1,2,3-triazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4,5-Dibromo-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A109147-25g |
4,5-Dibromo-1H-1,2,3-triazole |
15294-81-2 | 98% | 25g |
$36.0 | 2024-04-23 | |
Cooke Chemical | BD1470432-5g |
4,5-Dibromo-1H-1,2,3-triazole |
15294-81-2 | 98% | 5g |
RMB 108.80 | 2025-02-20 | |
eNovation Chemicals LLC | D571135-100g |
1H-1,2,3-Triazole,4,5-dibromo |
15294-81-2 | 97% | 100g |
$1000 | 2023-08-31 | |
Cooke Chemical | BD1470432-25g |
4,5-Dibromo-1H-1,2,3-triazole |
15294-81-2 | 98% | 25g |
RMB 432.80 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD92481-250mg |
4,5-Dibromo-1H-1,2,3-triazole |
15294-81-2 | 98% | 250mg |
¥37.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD92481-25g |
4,5-Dibromo-1H-1,2,3-triazole |
15294-81-2 | 98% | 25g |
¥797.0 | 2022-03-01 | |
Fluorochem | 214571-10g |
4,5-Dibromo-1H-1,2,3-triazole |
15294-81-2 | 95% | 10g |
£42.00 | 2022-03-01 | |
Fluorochem | 214571-1g |
4,5-Dibromo-1H-1,2,3-triazole |
15294-81-2 | 95% | 1g |
£10.00 | 2022-03-01 | |
Ambeed | A109147-100g |
4,5-Dibromo-1H-1,2,3-triazole |
15294-81-2 | 98% | 100g |
$143.0 | 2024-04-23 | |
TRC | D426180-1g |
4,5-Dibromo-1H-1,2,3-triazole |
15294-81-2 | 1g |
$ 75.00 | 2022-06-05 |
4,5-Dibromo-1H-1,2,3-triazole 関連文献
-
1. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazolesBrian Iddon,Martin Nicholas J. Chem. Soc. Perkin Trans. 1 1996 1341
4,5-Dibromo-1H-1,2,3-triazoleに関する追加情報
4,5-Dibromo-1H-1,2,3-Triazole: A Comprehensive Overview
4,5-Dibromo-1H-1,2,3-triazole, also known by its CAS number CAS No. 15294-81-2, is a heterocyclic organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of triazoles, which are five-membered aromatic rings containing three nitrogen atoms. The presence of two bromine atoms at the 4 and 5 positions of the triazole ring imparts unique chemical properties to this molecule. Recent advancements in synthetic chemistry have further enhanced our understanding of its potential applications and structural characteristics.
The synthesis of 4,5-dibromo-1H-1,2,3-triazole typically involves multi-step processes that leverage the reactivity of azides and alkynes under specific conditions. One notable method is the click chemistry approach using copper-catalyzed azide–alkyne cycloaddition (CuAAC), which has been extensively studied for its efficiency and selectivity. Researchers have optimized reaction conditions to achieve high yields and purity levels of this compound. The bromination step is often carried out using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions to ensure regioselectivity.
4,5-Dibromo-1H-1,2,3-triazole exhibits interesting physical and chemical properties that make it suitable for various applications. Its high thermal stability and resistance to oxidation make it a promising candidate for use in high-performance materials. Recent studies have explored its potential as a building block in supramolecular chemistry and as a ligand in metal coordination complexes. For instance, its ability to form hydrogen bonds with other molecules has been exploited in the design of self-assembled monolayers and stimuli-responsive materials.
In terms of biological applications, 4,5-dibromo-1H-1,2,3-triazole has shown moderate antimicrobial activity against certain bacterial strains. This property has led researchers to investigate its potential as an additive in biomedical materials or as a precursor for more complex bioactive compounds. Furthermore, its role as a catalyst in organic reactions has been explored in recent years. The compound's ability to facilitate enantioselective reactions under mild conditions has opened new avenues for asymmetric synthesis.
The structural versatility of CAS No. 15294-81-2 allows for further functionalization to tailor its properties for specific applications. For example, substitution reactions at the bromine positions can introduce other functional groups such as hydroxyl or amino groups without disrupting the aromaticity of the triazole ring. These derivatives have been studied for their potential use in drug delivery systems and as sensors for environmental monitoring.
From an environmental standpoint, the biodegradability and toxicity profile of 4,5-dibromo-1H-1,2,3-triazole are critical considerations for its large-scale application. Recent eco-toxicological studies have indicated that while the compound exhibits low acute toxicity towards aquatic organisms under standard test conditions, long-term exposure effects require further investigation. These findings underscore the importance of sustainable practices in its production and disposal.
In conclusion, 4,5-dibromo-1H-1,2,3-triazole, with its unique chemical properties and diverse applications across multiple disciplines remains a subject of intense research interest. As new synthetic methods emerge and our understanding of its behavior at molecular levels deepens,
this compound is poised to play an increasingly important role in advancing both fundamental and applied sciences.
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